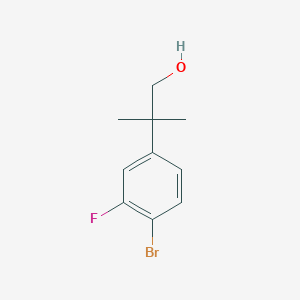

![molecular formula C13H14N4O2 B2947220 1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione CAS No. 80981-29-9](/img/structure/B2947220.png)

1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

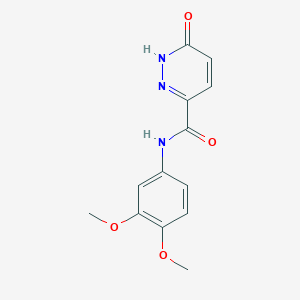

“1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione” is a chemical compound characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidinediones, the class of compounds to which it belongs, are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of pyrimidinediones involves various methods, including the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues has been reported .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine ring substituted with two carbonyl groups . Molecular docking of the compounds into the PARP-1 active site was performed to explore the probable binding mode .Chemical Reactions Analysis

The chemical reactions involving “this compound” include nucleophilic substitutions, condensations, ring transformations, and coordination chemistry . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research has focused on the synthesis of complex pyrimidine derivatives and their structural characterization through techniques like NMR spectroscopy. For example, Aggarwal et al. (2009) investigated the synthesis of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, demonstrating the intricate reactions involved in creating such compounds and elucidating their structures through high-resolution NMR techniques (Aggarwal et al., 2009). This research highlights the potential of pyrimidine derivatives in various applications, including pharmaceuticals and materials science.

Crystallographic Studies

Crystallographic analysis provides detailed information on the molecular and crystal structure of pyrimidine derivatives. For instance, Trilleras et al. (2009) explored the crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealing insights into the molecular interactions and packing within these compounds (Trilleras et al., 2009). Such studies are crucial for understanding the physical properties and stability of these compounds, which can inform their potential applications.

Catalysis and Green Chemistry

The development of green chemistry approaches for the synthesis of pyrimidine derivatives is of significant interest. Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, showcasing an environmentally friendly method for producing these compounds (Rahmani et al., 2018). Such research underscores the importance of sustainable methods in the synthesis of complex molecules.

Antibacterial Activity

The exploration of the antibacterial properties of pyrimidine derivatives is another significant area of research. Shukla et al. (2019) synthesized and evaluated the in vitro antibacterial activity of barbituric acid derivatives, indicating the potential of these compounds in developing new antibacterial agents (Shukla et al., 2019). Such studies are crucial for the pharmaceutical industry, where there is a constant need for new drugs to combat antibiotic-resistant bacteria.

Novel Synthetic Pathways

Research into novel synthetic pathways for creating pyrimidine derivatives, such as the work by Karami et al. (2015), who developed a green synthesis method for dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidines, highlights the ongoing innovation in the field (Karami et al., 2015). These advancements not only contribute to the fundamental understanding of chemical reactions but also to the development of new materials and drugs.

Mécanisme D'action

Target of action

The compound is a derivative of pyrimidine, a basic structure in DNA and RNA. Pyrimidine derivatives often interact with enzymes involved in nucleic acid synthesis, but the specific targets would depend on the exact structure and functional groups of the compound .

Mode of action

The mode of action would depend on the specific targets of the compound. For example, if it targets enzymes involved in DNA replication, it might inhibit these enzymes and thereby interfere with cell division .

Biochemical pathways

The affected pathways would depend on the specific targets and mode of action of the compound. If it affects DNA replication, it could impact the cell cycle and potentially have anti-cancer effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Pyrimidine derivatives are generally well-absorbed and can distribute throughout the body, but the specifics would depend on factors like the compound’s solubility, stability, and molecular size .

Result of action

The molecular and cellular effects of the compound would depend on its targets and mode of action. If it inhibits DNA replication, it could cause cell cycle arrest and potentially induce apoptosis (programmed cell death) .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, extreme pH or temperature could denature the compound and reduce its activity .

Propriétés

IUPAC Name |

1,3-dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-16-9-10(12(18)17(2)13(16)19)8-14-15-11-6-4-3-5-7-11/h3-9,15H,1-2H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGJJBVXNAJOAE-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)C=NNC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=O)N(C1=O)C)/C=N/NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2947141.png)

![(3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2947143.png)

![ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2947147.png)

![3-(2-chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2947148.png)

![(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2947150.png)

![N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2947151.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947152.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2947155.png)

![3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2947160.png)